Cas no 56106-91-3 (Methanone, [4-(methyloctylamino)-3-nitrophenyl]phenyl-)

Methanone, [4-(methyloctylamino)-3-nitrophenyl]phenyl- structure
56106-91-3 structure
Product Name:Methanone, [4-(methyloctylamino)-3-nitrophenyl]phenyl-
CAS No:56106-91-3
MF:C22H28N2O3
MW:368.469326019287
CID:349779
PubChem ID:23342777
Update Time:2025-04-19

Methanone, [4-(methyloctylamino)-3-nitrophenyl]phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(methyloctylamino)-3-nitrophenyl]phenyl-
    • [4-[methyl(octyl)amino]-3-nitrophenyl]-phenylmethanone
    • {4-[Methyl(octyl)amino]-3-nitrophenyl}(phenyl)methanone
    • DTXSID60633191
    • XTAQGEJTUAHPQY-UHFFFAOYSA-N
    • SCHEMBL11447972
    • 3-nitro-4-(N-methyl-N-octylamino)-benzophenone
    • 56106-91-3
    • Inchi: 1S/C22H28N2O3/c1-3-4-5-6-7-11-16-23(2)20-15-14-19(17-21(20)24(26)27)22(25)18-12-9-8-10-13-18/h8-10,12-15,17H,3-7,11,16H2,1-2H3
    • InChI Key: XTAQGEJTUAHPQY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C(C2C=CC=CC=2)=O)C=CC=1N(C)CCCCCCCC)=O

Computed Properties

  • Exact Mass: 368.21014
  • Monoisotopic Mass: 368.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • PSA: 63.45
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